molecular formula C14H21NO B1215662 4'-Aminooctanophenone CAS No. 63884-78-6

4'-Aminooctanophenone

Cat. No.: B1215662
CAS No.: 63884-78-6
M. Wt: 219.32 g/mol
InChI Key: IMQPGJKTCYTPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Aminooctanophenone is an organic compound with the molecular formula C14H21NO. It is a white to light yellow powder or crystal. This compound is known for its versatility in various chemical reactions and applications in scientific research .

Scientific Research Applications

4’-Aminooctanophenone has a wide range of applications in scientific research:

Biochemical Analysis

Cellular Effects

4’-Aminooctanophenone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 4’-Aminooctanophenone involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in their activity. For example, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Alternatively, it can enhance enzyme activity by stabilizing its active conformation. These interactions result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminooctanophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Aminooctanophenone remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 4’-Aminooctanophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in research .

Transport and Distribution

The transport and distribution of 4’-Aminooctanophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Aminooctanophenone can be achieved through several methods. One common method involves the reduction of p-nitroacetophenone. Another method includes the acylation of aniline with octanoyl chloride under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of 4’-Aminooctanophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4’-Aminooctanophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-Aminooctanophenone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoacetophenone: Similar in structure but with a shorter alkyl chain.

    4-Aminobenzophenone: Contains a benzophenone moiety instead of an octanophenone.

    4-Aminobutyrophenone: Features a butyrophenone structure.

Uniqueness

4’-Aminooctanophenone is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(4-aminophenyl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQPGJKTCYTPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213417
Record name 4-Aminooctoylphenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63884-78-6
Record name 4-Aminooctoylphenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminooctoylphenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.